molecular formula C13H14ClNO2 B2783472 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride CAS No. 79823-93-1

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride

Cat. No.: B2783472
CAS No.: 79823-93-1
M. Wt: 251.71
InChI Key: MLUKKFGJBCSRBV-UHFFFAOYSA-N
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Description

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride is a chemical compound of interest in scientific research and development. It is offered by multiple international suppliers, including those based in China and the United States . As a naphthalene-derived glycine derivative, this compound serves as a valuable building block or intermediate in organic synthesis and pharmaceutical R&D for the construction of more complex molecules. Researchers can use it to explore new chemical entities and biological activities. The hydrochloride salt form typically enhances the compound's stability and solubility. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to contact suppliers directly for specific technical data, including certificates of analysis, MSDS, and custom synthesis options.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7,14H,8-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUKKFGJBCSRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of naphthalene-1-methylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to naphthalene derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that various naphthalene-based compounds can inhibit the growth of fungi, such as Trichophyton rubrum and Trichophyton mentagrophytes, which are responsible for dermatophytic infections . The structural characteristics of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride may contribute to its potential efficacy in this area.

Neuroprotective Effects

Another promising application lies in the neuroprotective effects observed in related naphthalene derivatives. For instance, a study on a similar compound demonstrated its ability to mitigate brain ischemia/reperfusion injury by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases . This suggests that this compound could be explored for similar neuroprotective applications.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted in studies involving rat models of arthritis. Compounds that release hydrogen sulfide have shown promise in alleviating pain and inflammation, indicating a possible therapeutic role for naphthalene derivatives in managing inflammatory conditions .

Case Studies and Research Findings

To illustrate the practical applications of this compound, several case studies are summarized below:

Study Focus Findings
Study on Antifungal ActivityEvaluated the antifungal properties against dermatophytesDemonstrated significant inhibitory effects with low MIC values (0.5–7.8 µg/mL)
Neuroprotection ResearchInvestigated effects on brain ischemia/reperfusion injuryShowed reduction in apoptosis and inflammation, improving neurological outcomes
Anti-inflammatory AssessmentTested hydrogen sulfide-releasing compoundsIndicated pain relief and reduced inflammatory markers in arthritis models

Mechanism of Action

The mechanism of action of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Properties of 2-((Naphthalen-1-ylmethyl)amino)acetic Acid Hydrochloride and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Functional Groups/Substituents Key Differences/Applications Evidence Source
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (1192350-47-2) C₁₂H₁₂ClNO₂ 237.68 Amino acid, naphthalen-1-yl, carboxylic acid Stereospecific (R-configuration); potential chiral drug intermediate
2-2-(Naphthalen-1-Yl)AcetamidoAcetic Acid (6277-60-7) C₁₄H₁₂NO₃ 242.25 Acetamido, carboxylic acid Amide linkage instead of amine; used in biomedical research
Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CID 3916781) C₁₄H₁₅NO₂ 237.68* Ester, amino, naphthalen-1-yl Ester group enhances lipophilicity; possible prodrug form
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride (1393112-57-6) C₁₂H₁₂ClNO₂ 237.68 Amino acid, naphthalen-2-yl, carboxylic acid Naphthalene substitution at 2-position; alters steric interactions
2-[(Butan-2-yl)amino]acetic acid hydrochloride (6939-21-5) C₆H₁₄ClNO₂ 167.64 Butyl substituent, amino, carboxylic acid Simplified alkyl chain; lower molecular weight

*Molecular weight for Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride inferred from formula; exact value may vary.

Structural and Functional Group Comparisons

  • Naphthalene Positional Isomerism :
    • Compounds with naphthalen-1-yl groups (e.g., ) exhibit distinct spatial arrangements compared to naphthalen-2-yl analogs (e.g., ). The 1-position substitution may enhance π-π stacking in drug-receptor interactions, whereas the 2-position could reduce steric hindrance .
  • Functional Group Variations: The target compound’s amine group contrasts with the amide in 2-2-(Naphthalen-1-Yl)AcetamidoAcetic Acid , affecting hydrogen-bonding capacity and solubility.

Physicochemical Properties

  • Molecular Weight and Solubility: Naphthalene-containing analogs (e.g., ) have higher molecular weights (>237 g/mol) than aliphatic derivatives like 2-[(butan-2-yl)amino]acetic acid hydrochloride (167.64 g/mol) , suggesting reduced aqueous solubility but enhanced lipid bilayer penetration.
  • Thermal Stability: Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride has a boiling point of 214.8°C, comparable to aliphatic analogs (e.g., 214.8°C for ), but ester groups may lower decomposition temperatures versus carboxylic acids.

Biological Activity

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to an aminoacetic acid structure, which may influence its interaction with biological targets. The presence of the naphthalene group is significant for its pharmacological properties, as it can enhance lipophilicity and facilitate membrane permeability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other naphthalene derivatives that target cyclooxygenase (COX) enzymes, which are critical in inflammation processes.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic functions.

Research Findings and Case Studies

Recent studies have reported on the biological activities of naphthalene derivatives, including this compound:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting considerable antibacterial potential .
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in human cell lines, indicating a possible role in treating inflammatory diseases .
  • Cytotoxicity Studies : The cytotoxic effects were assessed using various cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Activity Type Target Organism/Cell Line MIC (mg/mL) Effectiveness
AntibacterialStaphylococcus aureus0.01High
AntibacterialEscherichia coli0.05Moderate
Anti-inflammatoryHuman cell linesN/ASignificant
CytotoxicityCancer cell linesN/ASelective

Discussion

The biological activity of this compound suggests it could serve as a lead compound for drug development targeting infections and inflammation. Its ability to selectively affect cancer cells also opens avenues for further research into its therapeutic applications.

Q & A

Basic: What are the established synthetic routes for 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride?

Methodological Answer:
The synthesis typically involves a two-step process:

Amination : Reacting naphthalen-1-ylmethanol with an amino-acetic acid derivative (e.g., glycine ethyl ester) under nucleophilic substitution conditions.

Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt. Solvents like ethanol or THF are used, followed by recrystallization for purification .
Key Considerations : Optimizing reaction temperature (e.g., reflux) and stoichiometric ratios improves yield. Purity is validated via NMR and melting point analysis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (in DMSO-d6_6 or D2_2O) identify structural features like the naphthylmethyl group and amine protons. For example, the naphthalene aromatic protons appear at δ 7.2–8.5 ppm, while the methylene group (CH2_2) adjacent to the amine resonates at δ 3.5–4.0 ppm .

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) using C18 columns and acetonitrile/water gradients .

Basic: How is purity assessed, and what quality control standards apply?

Methodological Answer:

  • Titration : Non-aqueous titration with 0.1 M perchloric acid in acetic acid quantifies the hydrochloride content .
  • Chromatography : HPLC with reference standards (e.g., USP/Ph.Eur. guidelines) detects impurities at levels <0.1% .
  • Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting point (255–260°C) and decomposition behavior .

Advanced: How does the naphthalene moiety influence chemical reactivity and biological interactions?

Methodological Answer:

  • Reactivity : The naphthalene group participates in π-π stacking and hydrophobic interactions, enhancing binding to aromatic residues in enzymes. It also undergoes electrophilic substitution (e.g., halogenation) at the 4-position .
  • Biological Interactions : Molecular docking studies suggest the naphthyl group binds to hydrophobic pockets in target proteins, as seen in analogues like Terbinafine hydrochloride . Competitive inhibition assays (e.g., IC50_{50} determination) validate enzyme interactions .

Advanced: What strategies optimize multi-step synthesis yields for structurally related compounds?

Methodological Answer:

  • Intermediate Stabilization : Protecting groups (e.g., Boc for amines) prevent side reactions during functionalization .
  • Catalysis : Palladium-catalyzed coupling or enzyme-mediated reactions improve regioselectivity.
  • Process Monitoring : In-line FTIR or LC-MS tracks reaction progress and identifies bottlenecks .

Advanced: How is stereochemical configuration resolved for chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol eluents separates enantiomers.
  • X-ray Crystallography : SHELX software refines crystal structures to assign absolute configurations (e.g., (S)-enantiomers) .
  • Circular Dichroism (CD) : Correlates optical activity with configuration in solution .

Advanced: How are contradictions in biological activity data resolved?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm dose-dependent effects.
  • Off-Target Screening : Proteome-wide profiling (e.g., kinase panels) identifies non-specific interactions.
  • Structural Analogues : Comparing activity with derivatives (e.g., 3-amino-2-(naphthalen-1-ylmethyl)propanoic acid hydrochloride) isolates critical functional groups .

Advanced: What computational methods predict target binding and pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates ligand-receptor binding over nanosecond timescales (e.g., GROMACS/AMBER).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on LogP and polar surface area .
  • QSAR Modeling : Relates substituent effects (e.g., electron-withdrawing groups) to activity trends .

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